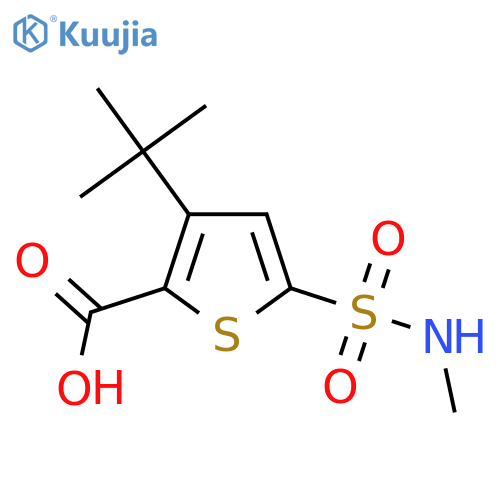Cas no 2137666-78-3 (3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid)

2137666-78-3 structure
商品名:3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid
3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2137666-78-3
- EN300-716729
- 3-tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid
- 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid
-
- インチ: 1S/C10H15NO4S2/c1-10(2,3)6-5-7(17(14,15)11-4)16-8(6)9(12)13/h5,11H,1-4H3,(H,12,13)
- InChIKey: CAVWAUCRBWMLHB-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC(=C(C(=O)O)S1)C(C)(C)C)(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 277.04425031g/mol
- どういたいしつりょう: 277.04425031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 120Ų
3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-716729-1.0g |
3-tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid |
2137666-78-3 | 1g |
$0.0 | 2023-06-06 |
3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
2137666-78-3 (3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid) 関連製品
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
